2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Nicotinic acetylcholine receptor Positional isomer SAR α4β2 nAChR binding

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one (CAS 273748-55-3), also referred to as (2E)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, is a bicyclic quinuclidinone derivative featuring an exocyclic α,β-unsaturated ketone conjugated with a 3-pyridyl ring. This compound belongs to the arylmethylene quinuclidine-like chemotype that has been pharmacologically characterized at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2, α3β4, and α7 subtypes.

Molecular Formula C13H14N2O
Molecular Weight 214.26g/mol
CAS No. 273748-55-3
Cat. No. B381904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
CAS273748-55-3
Molecular FormulaC13H14N2O
Molecular Weight214.26g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=O)C2=CC3=CN=CC=C3
InChIInChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2
InChIKeyQCIUVDYZQNETIG-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.1 [ug/mL]

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one (CAS 273748-55-3): A Structurally Defined Quinuclidinone Scaffold for Nicotinic Receptor Research and Chemical Biology Procurement [1]


2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one (CAS 273748-55-3), also referred to as (2E)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, is a bicyclic quinuclidinone derivative featuring an exocyclic α,β-unsaturated ketone conjugated with a 3-pyridyl ring [1]. This compound belongs to the arylmethylene quinuclidine-like chemotype that has been pharmacologically characterized at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2, α3β4, and α7 subtypes [2]. The rigid quinuclidine scaffold, combined with the hydrogen-bond-accepting carbonyl and the strategically positioned pyridine nitrogen, creates a defined pharmacophore geometry that cannot be replicated by simplified piperidine or tropane analogs [2].

Why Generic Substitution of 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one Fails: Structural Determinants of Pharmacological Divergence


Within the arylmethylene quinuclidine series, minor structural modifications produce large shifts in receptor binding mode, functional selectivity, and potency. The position of the pyridinyl nitrogen is a primary driver: the 3-pyridyl isomer (pyridin-3-ylmethylidene) presents a distinct hydrogen-bond-acceptor geometry compared to the 4-pyridyl isomer, altering interaction with conserved Trp-149 in the nAChR orthosteric site [1]. The exocyclic double bond restricts conformational flexibility—saturated analogs such as 2-(pyridin-3-ylmethyl)quinuclidin-3-one (CAS 273748-51-9) lack this feature, resulting in different pharmacophore topology and potentially divergent agonist/antagonist profiles [2]. Furthermore, the quinuclidin-3-one carbonyl is a key hydrogen-bond-acceptor; its replacement by an alcohol (e.g., 2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-ol) or removal yields compounds with substantially altered binding trajectories [1]. These structural differences mean that in-class compounds cannot be interchanged for nAChR-focused chemical biology, medicinal chemistry, or assay development without altering experimental outcomes.

Quantitative Differentiation Evidence for 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one Against Closest Structural Analogs


Positional Isomer Selectivity: 3-Pyridyl vs. 4-Pyridyl Substitution at the α4β2 nAChR Orthosteric Site

Arylmethylene quinuclidine-like derivatives bearing a 3-pyridyl substituent exhibit a distinct hydrogen-bond acceptor geometry compared to the 4-pyridyl isomer at the α4β2 nAChR orthosteric site. In this compound class, the pyridinyl nitrogen serves as a hydrogen-bond acceptor that interacts with the backbone carbonyl of conserved Trp-149 [1]. The 3-pyridyl regioisomer (the target compound) positions the nitrogen at a meta orientation relative to the exocyclic double bond, creating a different vector angle for hydrogen-bond interactions compared to the 4-pyridyl isomer (E)-2-(pyridin-4-ylmethylene)quinuclidin-3-one . QM-polarized docking studies confirm that this positional difference alters the predicted binding pose and affinity trend at α4β2 receptors [1].

Nicotinic acetylcholine receptor Positional isomer SAR α4β2 nAChR binding

Functional Consequence of Exocyclic Double Bond: Unsaturated vs. Saturated 2-(Pyridin-3-ylmethyl)quinuclidin-3-one Binding Mode Shift

The exocyclic C=C double bond in the target compound restricts conformational flexibility relative to the saturated analog 2-(pyridin-3-ylmethyl)quinuclidin-3-one (CAS 273748-51-9). In the broader arylmethylene quinuclidine series, introduction of a hydrogen-bond acceptor substituent into the 3-benzylidene framework (such as the pyridinyl nitrogen) yielded a 266-fold increase in binding affinity at α4β2 nAChR and conferred agonism, whereas the benzylidene parent without a hydrogen-bond acceptor displayed substantially weaker affinity [1]. The saturated 2-benzylquinuclidine series, by contrast, has demonstrated that conformational flexibility permits binding at both orthosteric agonist sites and ion channel luminal sites, producing competitive antagonists at α7 and noncompetitive antagonists at α4β2, respectively [2]. The analogous saturated 2-(pyridin-3-ylmethyl)quinuclidin-3-one is expected to exhibit a different binding mode profile due to the loss of the rigidifying double bond.

nAChR functional selectivity Agonist vs. antagonist switching Exocyclic double bond SAR

Carbonyl Hydrogen-Bond Acceptor Contribution: Quinuclidin-3-one vs. Quinuclidine Core at nAChR Subtypes

The target compound contains a ketone carbonyl at the 3-position of the quinuclidine ring, which serves as a hydrogen-bond acceptor distinct from the quinuclidine tertiary amine. In the QM-polarized docking study by Kombo et al. (2013), introducing a hydrogen-bond acceptor (HBA) substituent into the 3-benzylidene quinuclidine framework produced a 266-fold enhancement in α4β2 nAChR binding affinity and converted the compound from an antagonist to an agonist [1]. The carbonyl in the target compound is essential for maintaining this HBA pharmacophoric element. Close analogs lacking this carbonyl (e.g., 2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octane) lose a key interaction point, which would be predicted to reduce binding affinity substantially [1].

nAChR pharmacophore Carbonyl hydrogen-bond acceptor Quinuclidine scaffold optimization

Predicted Pharmacokinetic Differentiation: LogP and Hydrogen-Bond Acceptor Count vs. Alcohol and Amine Analogs

The computed XLogP3 value for 2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is 1.6, with zero hydrogen-bond donors and three hydrogen-bond acceptors (two from the carbonyl, one from the pyridine nitrogen) [1]. The reduced alcohol analog 2-((pyridin-3-yl)methylene)-1-azabicyclo[2.2.2]octan-3-ol has a computed LogP of 1.1 and introduces one hydrogen-bond donor (the alcohol –OH), which may reduce passive membrane permeability relative to the ketone [2]. The fully saturated amine analog 2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine contains an additional basic nitrogen, altering both LogP and potentially increasing P-glycoprotein efflux susceptibility [3]. For CNS-targeted nAChR probe development, the target compound's LogP of 1.6 sits within the favorable range for blood-brain barrier penetration while avoiding the H-bond donor penalty of alcohol congeners.

CNS drug-likeness Blood-brain barrier penetration LogP property space

Procurement-Guided Research and Industrial Application Scenarios for 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one (CAS 273748-55-3)


α4β2 and α3β4 nAChR Orthosteric Site Pharmacophore Mapping

The 3-pyridyl regioisomer of this arylmethylene quinuclidine serves as a competitive ligand for mapping the orthosteric agonist binding site of heteromeric nAChR subtypes. The exocyclic double bond and carbonyl HBA enforce a defined pharmacophore geometry that has been validated by QM-polarized docking to interact with the conserved Trp-149 backbone carbonyl [1]. Researchers can use this compound as a reference standard for structure-based virtual screening campaigns targeting α4β2 and α3β4 nAChRs, where the 3-pyridyl positional isomer provides distinct docking solutions compared to the 4-pyridyl isomer [1].

Chemical Biology Tool for Differentiating Agonist vs. Antagonist nAChR Pharmacology

The α,β-unsaturated ketone moiety in this compound is crucial for maintaining agonist properties at α4β2 nAChR within this chemical series [1]. Compared to the saturated 2-(pyridin-3-ylmethyl)quinuclidin-3-one analog, which based on related benzylquinuclidine series data may exhibit mixed competitive/noncompetitive antagonism [2], the unsaturated scaffold is predicted to favor orthosteric agonism. This makes the compound a useful tool for dissecting the contribution of ligand conformational constraint to functional selectivity at nAChRs.

Synthetic Intermediate for Diversification into 3-Substituted Nicotinic Ligand Libraries

The ketone carbonyl at the 3-position serves as a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition, or oxime formation) to generate focused libraries of 3-substituted quinuclidine nAChR ligands [1]. The unsaturated exocyclic double bond can also be selectively hydrogenated to yield the saturated 2-(pyridin-3-ylmethyl)quinuclidin-3-one for direct head-to-head pharmacological comparison [2]. This versatility positions the compound as a procurement-efficient starting material for medicinal chemistry programs targeting nicotinic receptor modulation.

CNS-Targeted Probe Development Leveraging Favorable Physicochemical Profile

With a computed XLogP3 of 1.6, zero hydrogen-bond donors, and molecular weight of 214.26 g/mol, this compound occupies favorable CNS drug-like physicochemical space [1]. In contrast to the alcohol analog (2-((pyridin-3-yl)methylene)-1-azabicyclo[2.2.2]octan-3-ol, calc. LogP ≈ 1.1, 1 HBD), the ketone scaffold avoids the BBB permeability penalty associated with hydrogen-bond donors [2]. This makes the compound a preferred starting point for CNS nAChR-targeted lead optimization where maintaining high passive permeability is a key procurement criterion.

Quote Request

Request a Quote for 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.